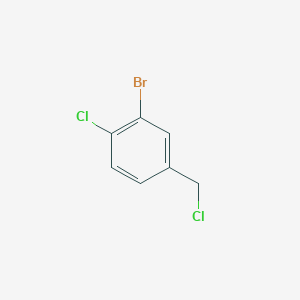

3-Bromo-4-chlorobenzyl chloride

概要

説明

3-Bromo-4-chlorobenzyl chloride is an organic compound . It is a derivative of benzyl chloride, which is a type of alkyl halide . Alkyl halides are organic compounds containing a halogen atom (X) bonded to a carbon atom .

Synthesis Analysis

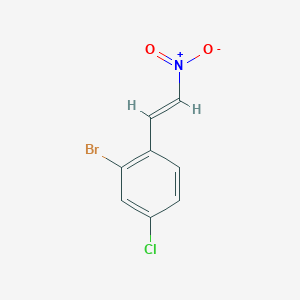

The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction for benzene derivatives . In this reaction, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of this compound is similar to that of other benzyl halides . It has a planar chlorobenzene ring with the CH2-Cl bond almost orthogonal .Chemical Reactions Analysis

As an alkyl halide, this compound can undergo both substitution and elimination reactions . The halogen-bearing carbon (alpha) and the carbon atom(s) adjacent to it (beta) play key roles in these reactions .科学的研究の応用

Chemical Synthesis and Characterization

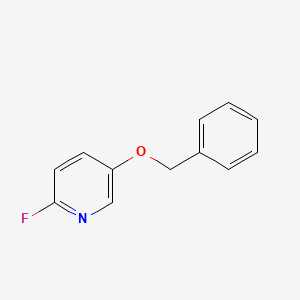

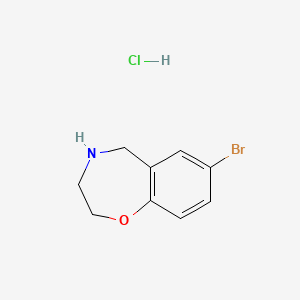

3-Bromo-4-chlorobenzyl chloride plays a crucial role in the field of chemical synthesis. It serves as a key intermediate in the synthesis of various compounds. For instance, it has been used in the preparation of benzamide derivatives, highlighting its significance in constructing complex molecular architectures. The structure and bioactivity of the synthesized compounds have been characterized using techniques like NMR and MS, demonstrating the compound's utility in creating biologically active molecules (Cheng De-ju, 2014; H. Bi, 2015; H. Bi, 2014).

Photostimulated Reactions and Halide Reduction

The compound has been instrumental in studies of photostimulated reactions and halide reduction processes. Research shows its involvement in fast tin-free hydrodehalogenation and reductive radical cyclization reactions, offering insights into the behavior of aryl and alkyl chlorides and bromides under specific conditions (Santiago E. Vaillard et al., 2004). Additionally, it is used in understanding the photodissociation of bromochlorobenzenes, which provides valuable information about the dissociation kinetics and dynamics of such compounds (D. Karlsson et al., 2008).

Environmental and Biological Implications

This compound's derivatives have been studied for their environmental impact, especially concerning methyl halide production in plants. Research has indicated that certain plants can produce and emit methyl halides, with specific enzymes responsible for this process. Understanding the genetic control of methyl halide production in organisms like Arabidopsis thaliana is crucial for comprehending and predicting patterns of methyl halide production by plants, which has significant implications for atmospheric chemistry (R. Rhew et al., 2003).

Safety and Hazards

作用機序

Target of Action

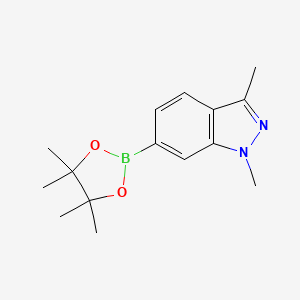

3-Bromo-4-chlorobenzyl chloride is an organic compound that belongs to the class of haloarenes. It is primarily used as a reagent in various chemical reactions, particularly in Suzuki–Miyaura (SM) cross-coupling reactions . The primary targets of this compound are the carbon atoms in other organic compounds that it reacts with.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic substitution, where a nucleophile (a molecule or ion that donates an electron pair to form a chemical bond) replaces a group in another molecule . In the case of this compound, the bromine or chlorine atom can be replaced by a nucleophile, resulting in a new bond formation .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the synthesis of new organic compounds. For instance, in Suzuki–Miyaura cross-coupling reactions, the compound can be used to form new carbon-carbon bonds, facilitating the synthesis of a wide range of organic compounds .

Result of Action

The primary result of the action of this compound is the formation of new organic compounds through reactions such as Suzuki–Miyaura cross-coupling . The specific molecular and cellular effects of the compound’s action would depend on the nature of these new compounds and their subsequent interactions.

特性

IUPAC Name |

2-bromo-1-chloro-4-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNSUGXSGOEDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

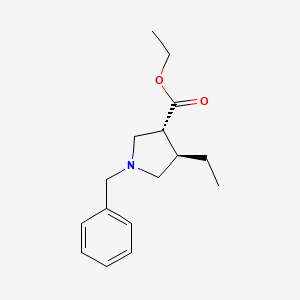

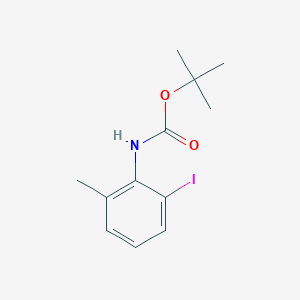

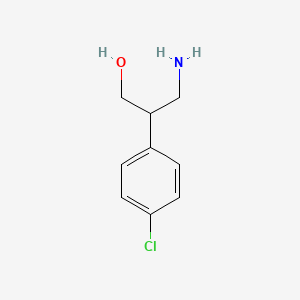

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(3-Aminocyclobutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1375533.png)

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)

![1-[(Tert-butoxy)carbonyl]-4-methanesulfonylpiperidine-4-carboxylic acid](/img/structure/B1375544.png)

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)